4-Chloro-6-(4-fluorophenoxy)pyrimidine
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Overview
Description
4-Chloro-6-(4-fluorophenoxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids, vitamins, and coenzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4-fluorophenoxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-fluorophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(4-fluorophenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of pyrimidine N-oxides, while reduction can yield reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-(4-fluorophenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-fluorophenoxy)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
- 4-Chloro-6-(4-bromophenoxy)pyrimidine
- 4-Chloro-6-(4-methylphenoxy)pyrimidine
- 4-Chloro-6-(4-nitrophenoxy)pyrimidine
Comparison: 4-Chloro-6-(4-fluorophenoxy)pyrimidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets . Compared to its analogs with different substituents, the fluorinated compound may exhibit enhanced stability, bioavailability, and potency in various applications .
Properties
CAS No. |
124041-01-6 |
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Molecular Formula |
C10H6ClFN2O |
Molecular Weight |
224.62 g/mol |
IUPAC Name |
4-chloro-6-(4-fluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-5-10(14-6-13-9)15-8-3-1-7(12)2-4-8/h1-6H |
InChI Key |
KNGGWBVOURCRQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)F |
Origin of Product |
United States |
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